molecular formula C11H13ClN2O3 B7549974 Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate

Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate

Cat. No.: B7549974
M. Wt: 256.68 g/mol
InChI Key: MPJTUNCSDXXZHO-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate: is a chemical compound that belongs to the class of pyran derivatives It is characterized by the presence of a tetrahydro-2H-pyran ring and a chloropyrazinyl group

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in organic synthesis. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug development. Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate typically involves the following steps:

  • Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.

  • Introduction of the Chloropyrazinyl Group: The chloropyrazinyl group is introduced through a substitution reaction, where a suitable chloropyrazine derivative is reacted with the pyran ring.

  • Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Mechanism of Action

The mechanism by which Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Methyl 4-(3-chloropyrazin-2-YL)phenylacetate: Similar structure but with a phenyl group instead of a tetrahydro-2H-pyran ring.

  • Methyl 4-(3-chloropyrazin-2-YL)butanoate: Similar pyrazinyl group but with a different carboxylate group.

Uniqueness: Methyl 4-(3-chloropyrazin-2-YL)tetrahydro-2H-pyran-4-carboxylate is unique due to its tetrahydro-2H-pyran ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-(3-chloropyrazin-2-yl)oxane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-16-10(15)11(2-6-17-7-3-11)8-9(12)14-5-4-13-8/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJTUNCSDXXZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3-dichloropyrazine (1.45 g, 9.73 mmol) and methyl tetrahydro-2H-pyran-4-carboxylate (2.60 mL, 19.47 mmol) in Toluene (19.47 mL) at room temperature was added LiHMDS (19.47 mL, 19.47 mmol, 1M solution) dropwise. After overnight room temperature stirring, reaction was quenched with saturated NH4Cl solution and extracted with EtOAc. Purification by Biotage (0-10% MeOH/DCM) produced product.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
19.47 mL
Type
reactant
Reaction Step One
Quantity
19.47 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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